4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide
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Overview
Description
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and quinazoline derivatives, which undergo condensation reactions to form the core structure. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroquinones, quinones, and substituted isoindoloquinazolines.
Scientific Research Applications
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydroxide
- 9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid
Uniqueness
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike similar compounds, it offers a broader range of chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C25H29N3O5/c1-15(2)14-26-20(29)10-7-13-27-23-17-11-12-19(32-3)22(33-4)21(17)25(31)28(23)18-9-6-5-8-16(18)24(27)30/h5-6,8-9,11-12,15,23H,7,10,13-14H2,1-4H3,(H,26,29) |
InChI Key |
MQEKVHGITKSCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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